molecular formula C32H64O2 B3344396 2-Hexyldecyl palmitate CAS No. 69275-02-1

2-Hexyldecyl palmitate

Cat. No.: B3344396
CAS No.: 69275-02-1
M. Wt: 480.8 g/mol
InChI Key: JVXJFNLEXLGQIO-UHFFFAOYSA-N
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Description

2-Hexyldecyl palmitate is an ester derived from the reaction between palmitic acid and 2-hexyldecanol. It is commonly used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to the skin. This compound is known for its stability against oxidation and hydrolysis, making it a valuable ingredient in various formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyldecyl palmitate is synthesized through an esterification reaction between palmitic acid and 2-hexyldecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic catalysis. Lipases, such as Novozym 435, are employed in a solvent-free system to achieve high yields with minimal side-product formation. The optimal conditions for this enzymatic reaction include an acid to alcohol molar ratio of 1:5.5, a temperature of 70°C, and a reaction time of several hours .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyldecyl palmitate primarily undergoes hydrolysis, oxidation, and transesterification reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexyldecyl palmitate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 2-hexyldecyl palmitate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin or other surfaces. This barrier helps to retain moisture, improve texture, and enhance the delivery of active ingredients. The molecular targets and pathways involved include interactions with the lipid bilayer of cell membranes, enhancing the penetration and efficacy of other compounds .

Comparison with Similar Compounds

Uniqueness of 2-Hexyldecyl Palmitate: this compound stands out due to its unique combination of stability, non-greasy feel, and excellent emollient properties. Its branched structure provides enhanced oxidative stability compared to linear esters, making it a preferred choice in formulations requiring long-term stability .

Properties

IUPAC Name

2-hexyldecyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-4-7-10-13-15-16-17-18-19-20-21-23-26-29-32(33)34-30-31(27-24-12-9-6-3)28-25-22-14-11-8-5-2/h31H,4-30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJFNLEXLGQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988990
Record name 2-Hexyldecyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69275-02-1
Record name 2-Hexyldecyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69275-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyldecyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069275021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyldecyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexyldecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYLDECYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ11SP66N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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